N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a combination of furan, indole, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole attachment: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Oxalamide formation: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent amide formation with the phenylethylamine derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of green chemistry principles to reduce waste and improve sustainability.
- Scale-up processes that ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of its functional groups, affecting its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)acetamide
- N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)urea
Uniqueness
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of the oxalamide group, which can impart different chemical and biological properties compared to its acetamide or urea analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17(18-8-3-2-4-9-18)26-24(29)23(28)25-16-21(22-12-7-15-30-22)27-14-13-19-10-5-6-11-20(19)27/h2-12,15,17,21H,13-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNNGPTVQXQDSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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